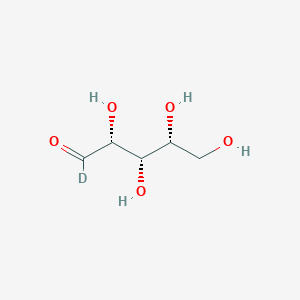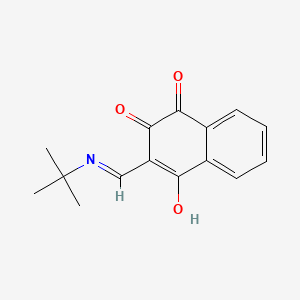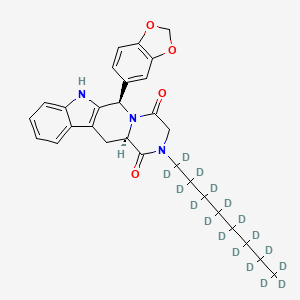
N-Octylnortadalafil-d17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octylnortadalafil-d17: is a synthetic compound that belongs to the class of phosphodiesterase-5 (PDE-5) inhibitors. It is structurally related to tadalafil, a well-known medication used to treat erectile dysfunction. The compound is characterized by the presence of an octyl group and deuterium atoms, which are isotopes of hydrogen, making it a deuterated analogue of tadalafil. This modification can enhance the compound’s stability and metabolic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Octylnortadalafil-d17 involves several steps, starting from the core structure of tadalafilOne common method involves the use of chiral liquid chromatography-circular dichroism (LC-CD) to separate and identify the stereoisomers of the compound . The reaction conditions typically include the use of ammonium formate, formic acid, and acetonitrile as solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and column chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N-Octylnortadalafil-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: N-Octylnortadalafil-d17 is used in chemical research to study the effects of deuteration on the stability and metabolic properties of PDE-5 inhibitors. It serves as a model compound for understanding the structure-activity relationship of tadalafil analogues .
Biology: In biological research, the compound is used to investigate the mechanisms of PDE-5 inhibition and its effects on cellular signaling pathways. It helps in elucidating the role of PDE-5 in various physiological processes .
Medicine: Its enhanced stability and metabolic properties make it a promising candidate for drug development .
Industry: The compound is used in the pharmaceutical industry for the synthesis of novel PDE-5 inhibitors. It also serves as a reference standard in quality control and analytical testing of tadalafil analogues .
Mechanism of Action
N-Octylnortadalafil-d17 exerts its effects by inhibiting the enzyme phosphodiesterase-5 (PDE-5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes relaxation of smooth muscle cells and enhances blood flow. The molecular targets of the compound include the active site of PDE-5, where it binds and prevents the breakdown of cGMP . This mechanism is similar to that of tadalafil, but the presence of the octyl group and deuterium atoms may enhance its binding affinity and stability .
Comparison with Similar Compounds
Tadalafil: The parent compound, used to treat erectile dysfunction.
Sildenafil: Another PDE-5 inhibitor with a different chemical structure.
Vardenafil: A PDE-5 inhibitor similar to sildenafil but with a different pharmacokinetic profile.
Cyclopentynafil: A new sildenafil analogue with structural similarities to N-Octylnortadalafil.
Uniqueness: N-Octylnortadalafil-d17 is unique due to the presence of the octyl group and deuterium atoms. These modifications enhance its stability and metabolic properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H33N3O4 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C29H33N3O4/c1-2-3-4-5-6-9-14-31-17-26(33)32-23(29(31)34)16-21-20-10-7-8-11-22(20)30-27(21)28(32)19-12-13-24-25(15-19)36-18-35-24/h7-8,10-13,15,23,28,30H,2-6,9,14,16-18H2,1H3/t23-,28-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2,14D2 |
InChI Key |
JIMWYJMUPCVOFA-HYUIXJERSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Canonical SMILES |
CCCCCCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


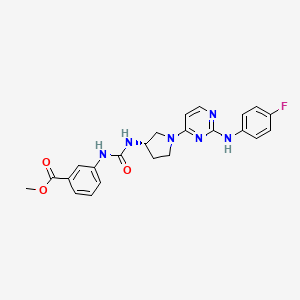
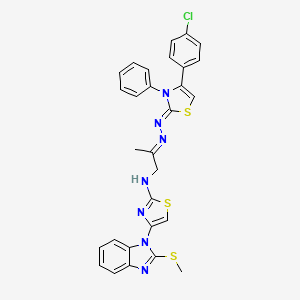
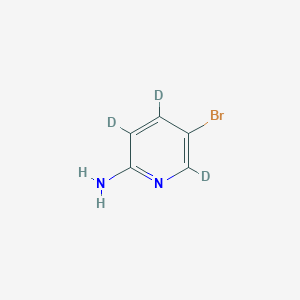
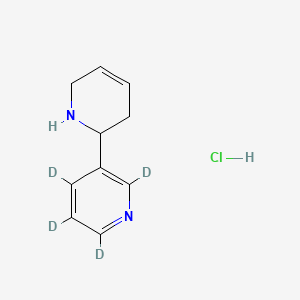

![1-[(2R,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12407341.png)

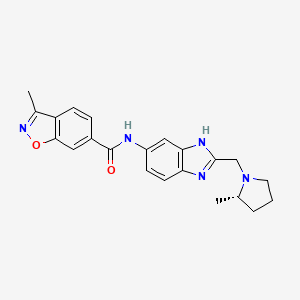
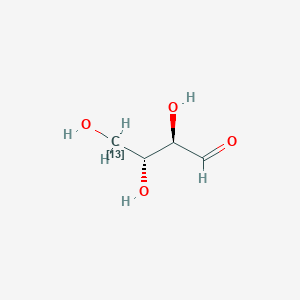
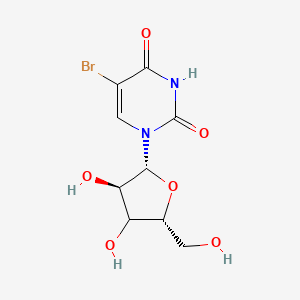
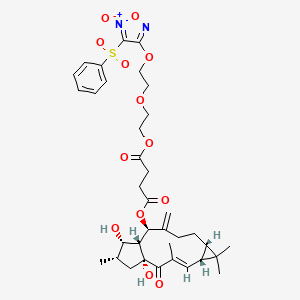
![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)
